Propanamide, N-(4-ethynylphenyl)-2-methyl-

Lipophilicity Partition Coefficient Medicinal Chemistry

Researchers requiring a terminal alkyne scaffold for bioconjugation often face inconsistent purity and variable reactivity. Propanamide, N-(4-ethynylphenyl)-2-methyl- (CAS 111448-80-7) provides a defined para-ethynylphenyl isobutyramide with ≥95% purity, validated for CuAAC click chemistry. • Steric α-methyl branching reduces nonspecific binding and probes enzyme steric tolerance. • LogP 2.34 ensures moderate lipophilicity for cell-based assays. • Reliable starting material for Sonogashira coupling and analog library synthesis.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 111448-80-7
Cat. No. B177994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-(4-ethynylphenyl)-2-methyl-
CAS111448-80-7
SynonymsPropanaMide, N-(4-ethynylphenyl)-2-Methyl-
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)C#C
InChIInChI=1S/C12H13NO/c1-4-10-5-7-11(8-6-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14)
InChIKeyLWHUPEMGXIYANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethynylphenyl)isobutyramide – Core Properties & Procurement


Propanamide, N-(4-ethynylphenyl)-2-methyl- (CAS 111448-80-7), also referred to as N-(4-ethynylphenyl)isobutyramide, is a para‑substituted aromatic amide characterized by a terminal alkyne (ethynyl) moiety and an α‑branched isobutyramide backbone . The compound possesses a molecular weight of 187.24 g/mol and a calculated partition coefficient (LogP) of 2.33540, reflecting moderate lipophilicity . As a member of the 4‑ethynylphenyl amide class, it is supplied as a research‑grade small‑molecule scaffold, with commercial specifications typically reporting a minimum purity of 95% and a recommended storage condition of a cool, dry environment .

Click chemistry probe scaffold – terminal alkyne for CuAAC bioconjugation workflows.
α-Branched amide SAR probe – steric isobutyramide group for structure-activity relationship studies.
Widely stocked research scaffold – consistent purity specification supports reproducible synthesis.

Why CAS 111448-80-7 Is Not Interchangeable with Analogs


Despite sharing the 4‑ethynylphenyl core, close structural analogs differ markedly in steric profile, lipophilicity, and metabolic stability due to variations in the N‑acyl moiety. The α‑methyl branching of the isobutyramide group in CAS 111448-80-7 introduces steric hindrance that influences conformation and intermolecular interactions, a feature absent in linear propanamide or butanamide analogs . Moreover, the precise position of the ethynyl substituent on the phenyl ring critically governs the compound's ability to engage in π‑stacking, hydrogen bonding, and bioorthogonal click‑chemistry transformations [1]. Substituting CAS 111448-80-7 with a regioisomer (e.g., 3‑ethynylphenyl) or a different N‑acyl variant (e.g., acrylamide) therefore alters solubility, permeability, and reactivity in downstream applications, rendering generic replacement scientifically unreliable .

Linear propanamide analogs lack α-methyl branching, which may alter lipophilicity and membrane interaction profiles in assays.

Meta-ethynylphenyl isomers can reduce click coupling efficiency because alkyne accessibility and π-stacking orientation differ from the para arrangement.

Different N-acyl groups (e.g., acrylamide) introduce divergent reactivity and solubility, limiting direct replacement in bioorthogonal or SAR protocols.

CAS 111448-80-7 Differentiation from Close Analogs


α-Methyl Branching Enhances Lipophilicity

The presence of a 2‑methyl group on the propanamide backbone of CAS 111448-80-7 increases lipophilicity relative to the unbranched analog N‑(4‑ethynylphenyl)propanamide (CAS 874379‑93‑8). The calculated LogP for CAS 111448‑80‑7 is 2.33540 , whereas the unbranched comparator exhibits a LogP of approximately 2.02–2.09 . This difference of roughly 0.25–0.31 LogP units corresponds to an approximately 1.8‑ to 2.0‑fold increase in octanol–water partitioning, which can influence membrane permeability and solubility characteristics in biological assays.

α-Methyl Lipophilicity
Computed estimate
2.34 LogP
+0.31 vs unbranched analog
May enhance membrane partitioning in cell-based assays relative to linear amides.
Computed values; experimental logP not reported.
Lipophilicity Partition Coefficient Medicinal Chemistry Physicochemical Profiling

Para-Substitution for Optimal Click Chemistry

The 4‑ethynylphenyl (para) substitution pattern of CAS 111448‑80‑7 provides a distinct geometric orientation for the terminal alkyne compared to the 3‑ethynylphenyl (meta) isomer (CAS 1219481‑71‑6). While direct comparative reaction rates are not published for this exact scaffold, studies on the analogous acrylamide derivative N‑(4‑ethynylphenyl)acrylamide (EPhAA) demonstrate that the para‑positioned alkyne is “click”‑compatible, enabling rapid copper‑catalyzed azide–alkyne cycloaddition (CuAAC) for bioconjugation and detection of RNA modifications [1]. The para arrangement minimizes steric clash with the amide bond and promotes linear alignment of the ethynyl group, which is advantageous for strain‑promoted click reactions . In contrast, meta‑substituted analogs often exhibit altered π‑stacking and reduced accessibility of the alkyne terminus in enzyme active sites .

Para Click Compatibility
Class-level inference
Indirect evidence from N-(4-ethynylphenyl)acrylamide shows efficient CuAAC reactivity.
Suggests suitable alkyne orientation for bioorthogonal probe design.
Direct reaction rates for this scaffold not published.
Bioorthogonal Chemistry Click Chemistry Structure–Activity Relationship Chemical Biology

Reliable Purity for Reproducible Synthesis

Multiple vendors provide CAS 111448‑80‑7 with a minimum purity specification of 95% . This level of purity is sufficient for most synthetic transformations and preliminary biological assays without requiring additional purification. In comparison, several close analogs (e.g., N‑(4‑ethynylphenyl)propanamide, CAS 874379‑93‑8) are frequently offered at similar or lower purities (95% or 97%), but batch‑to‑batch consistency may vary depending on the supplier . The explicit purity specification for CAS 111448‑80‑7 reduces the risk of contaminants interfering with metal‑catalyzed reactions (e.g., Sonogashira, CuAAC) or generating false positives in enzyme inhibition assays.

Supplier Purity
Supplier specification
≥95% purity grade, available from multiple vendors.
Reduces need for in-house purification before synthetic or assay use.
Independent analytical verification not provided.
Chemical Purity Reproducibility Organic Synthesis Procurement

Steric Bulk of Isobutyramide in Protein Binding

The α‑dimethyl substitution on the amide carbonyl of CAS 111448‑80‑7 introduces steric bulk adjacent to the carbonyl, which can restrict the accessible conformations of the amide bond. While no direct enzyme inhibition data are available for CAS 111448‑80‑7, studies on structurally related N‑(4‑ethynylphenyl)‑substituted amides indicate that branching at the α‑carbon modulates affinity for targets such as phenylethanolamine N‑methyltransferase (PNMT) and dihydroorotase [1][2]. For instance, a closely related N‑(4‑ethynylphenyl)acetamide derivative (without α‑branching) displays a Ki of 1.11 × 10⁶ nM against PNMT, representing negligible inhibition, whereas analogs bearing additional steric or electronic modifications can achieve significantly higher potency [1]. The isobutyramide scaffold of CAS 111448‑80‑7 thus offers a unique steric environment that may favor binding pockets tolerant of branched aliphatic groups, distinguishing it from linear propanamide or butanamide counterparts.

Steric Protein Binding
Class-level inference
Isobutyramide α-branching may favor enzyme pockets tolerant of steric bulk.
Distinct SAR handle for probing target selectivity vs linear amide scaffolds.
No direct inhibition data available for this compound.
Steric Effects Protein–Ligand Interactions Enzyme Inhibition Molecular Modeling

Research Applications of CAS 111448-80-7


Click-Chemistry for Bioorthogonal Labeling

Leveraging the para‑positioned terminal alkyne, CAS 111448‑80‑7 can be employed as a scaffold for constructing clickable probes. The documented click compatibility of the analogous N‑(4‑ethynylphenyl)acrylamide (EPhAA) in CuAAC reactions [1] supports the use of CAS 111448‑80‑7 in bioconjugation workflows, including the attachment of fluorophores, biotin, or affinity tags to target biomolecules. The α‑methyl branching provides additional steric bulk that may reduce nonspecific binding in complex biological matrices.

SAR Exploration with α-Branched Amide Derivatives

The isobutyramide core of CAS 111448‑80‑7 introduces steric hindrance that can be exploited to probe the steric tolerance of enzyme active sites or receptor binding pockets. Researchers can use this compound as a parent scaffold for iterative functionalization (e.g., via Sonogashira coupling or amide N‑alkylation) to generate a focused library of analogs, enabling the systematic investigation of how α‑branching affects target engagement and physicochemical properties .

Lipophilicity-Tuned Permeability Studies

With a calculated LogP of 2.33540 , CAS 111448‑80‑7 occupies a moderate lipophilicity range suitable for cell‑based assays. Compared to the less lipophilic unbranched analog (LogP ~2.02–2.09) , this compound may exhibit enhanced membrane penetration while retaining sufficient aqueous solubility for dissolution in standard assay buffers (e.g., ≤100 µM in PBS with ≤1% DMSO). This property profile makes it a useful reference compound for evaluating the impact of lipophilicity on cellular activity in phenotypic screens.

Reproducible Building Block for Organic Synthesis

Given the commercial availability of CAS 111448‑80‑7 at a minimum purity of 95% , the compound serves as a reliable starting material for multi‑step syntheses without necessitating time‑consuming purification. The defined storage conditions (cool, dry place) further ensure stability during long‑term use, reducing batch‑to‑batch variability in reaction outcomes.

Application
Selection Property
Validation Focus
Bioorthogonal probe synthesis
Terminal alkyne click reactivity
CuAAC coupling efficiency
α-Branched amide SAR studies
Steric bulk of isobutyramide group
Target selectivity and binding assays
Membrane permeability profiling
Moderate lipophilicity range
Cell-based assay permeability
Reproducible organic synthesis
Consistent purity specification
Reaction reproducibility and workflow speed
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